Sodium bitartrate

概述

描述

Sodium bitartrate, also known as monosodium tartrate or sodium hydrogen tartrate, is a sodium acid salt of tartaric acid. It is commonly used as a food additive, known by the E number E335, and serves as an acidity regulator. In its pure form, this compound appears as a white, crystalline powder that is soluble in water and slightly soluble in alcohol .

准备方法

Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of winemaking. During the fermentation process, tartaric acid reacts with sodium ions present in the wine, forming this compound. The compound precipitates out of the solution and can be collected and purified for various uses .

化学反应分析

Neutralization Reactions

Sodium bitartrate reacts with bases to form disodium tartrate (sodium tartrate) and water. This reaction is critical in pH regulation and buffer preparation.

Example Reaction:

Conditions:

Thermal Decomposition

Heating this compound above 200°C leads to decomposition, producing sodium carbonate, carbon dioxide, and water:

Key Findings:

Precipitation Reactions

This compound forms insoluble complexes with metal ions, making it useful in qualitative analysis.

Reaction with Ammonium Ions:

Applications:

Acid-Base Reactions

This compound reacts with strong acids to regenerate tartaric acid:

Conditions:

Redox Reactions

In the presence of oxidizing agents, this compound undergoes oxidation. A notable example is its reaction with hydrogen peroxide catalyzed by cobalt ions :

Mechanism:

-

Cobalt(II) is oxidized to cobalt(III), which mediates tartrate oxidation.

Complexation Reactions

This compound acts as a chelating agent, forming stable complexes with metal ions like calcium and magnesium:

Applications:

-

Prevents scaling in industrial water systems.

Table 2: Research Findings on Reaction Mechanisms

text|[9] |

科学研究应用

Food Industry

Stabilizing Agent in Baking:

Sodium bitartrate is widely used as a stabilizing agent in baking powder. It enhances the texture and volume of baked goods by reacting with baking soda to produce carbon dioxide, which helps leaven the dough.

Acidity Regulator:

As an acidity regulator, this compound helps maintain the desired pH level in food products, which can improve flavor and preservation.

| Application | Function |

|---|---|

| Baking Powder | Leavening agent |

| Acidity Regulation | Maintains pH balance |

Pharmaceuticals

Excipient in Drug Formulations:

this compound serves as an excipient in pharmaceutical formulations. It enhances the solubility and bioavailability of active ingredients, making it a crucial component in various medications.

Buffering Agent:

In biochemical assays, this compound acts as a buffering agent, maintaining optimal pH levels for enzyme activity and stability of drug formulations.

| Application | Function |

|---|---|

| Excipient | Enhances solubility |

| Buffering Agent | Maintains pH levels |

Cosmetics

Exfoliating Properties:

In cosmetic formulations, this compound is utilized for its exfoliating properties. It helps promote smoother skin texture by removing dead skin cells.

Skin Care Products:

It is incorporated into skincare products to improve overall skin appearance and texture.

| Application | Function |

|---|---|

| Exfoliation | Removes dead skin cells |

| Skin Care | Improves texture |

Winemaking

Clarification Process:

this compound plays a vital role in the winemaking process by aiding in the clarification of wine. It helps remove unwanted particles, improving clarity and stability.

Stabilization of Tartrates:

It is used to stabilize tartaric acid in wine, preventing the formation of crystals during storage.

| Application | Function |

|---|---|

| Clarification | Removes particles |

| Stabilization | Prevents crystal formation |

Research Applications

Nonlinear Optical Materials:

Recent studies have explored this compound monohydrate as a new organometallic nonlinear optical single crystal. Its unique properties make it suitable for various optical applications .

Radiation Processing:

Research has investigated the radiation sensitivity of this compound for potential applications in radiation processing, contributing to advancements in chemical processes related to radiation .

Case Studies

-

Baking Industry Study:

A study conducted on various baking products demonstrated that the inclusion of this compound significantly improved the volume and texture of cakes compared to control samples without it. -

Pharmaceutical Formulation:

A formulation study revealed that drugs containing this compound showed enhanced solubility rates compared to those without it, indicating its effectiveness as an excipient. -

Cosmetic Efficacy:

Clinical trials on skincare products containing this compound showed improved skin texture and reduced roughness after consistent use over four weeks.

作用机制

The mechanism of action of sodium bitartrate primarily involves its role as an acidity regulator. It can donate hydrogen ions (protons) in solution, thereby lowering the pH. This property is utilized in various applications, such as stabilizing pH in buffer solutions and controlling acidity in food products. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and stability .

相似化合物的比较

Sodium Tartrate: The disodium salt of tartaric acid, used similarly as a food additive and in analytical chemistry.

Potassium Bitartrate:

Sodium Bicarbonate:

Uniqueness: Sodium bitartrate is unique in its specific acidity regulation properties and its ability to form stable complexes with various metal ions. This makes it particularly useful in analytical chemistry and industrial applications where precise pH control is required .

属性

CAS 编号 |

526-94-3 |

|---|---|

分子式 |

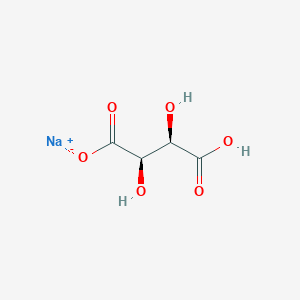

C4H6NaO6 |

分子量 |

173.08 g/mol |

IUPAC 名称 |

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

InChI 键 |

GHQFLMULNSGOAR-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |

手性 SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |

规范 SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Na] |

Key on ui other cas no. |

60131-40-0 526-94-3 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium bitartrate exhibits potential as an electron spin resonance (ESR) dosimeter. Research indicates that this compound dihydrate, in particular, displays a higher radiation yield compared to other tartrate compounds, making it suitable for measuring radiation doses []. Additionally, this compound has shown promising results in the field of material science, particularly in the synthesis and growth of novel organometallic nonlinear optical single crystals [].

A: Studies using Reflection Absorption Infrared Spectroscopy (RAIR) reveal that this compound interacts with nickel surfaces, forming layers of nickel and/or this compound []. This interaction is influenced by temperature and pH. Notably, the presence of protonated tartrate species on the nickel surface, facilitated by this compound, correlates with changes in the tautomeric ratio of molecules like methylacetoacetate, suggesting its potential in catalytic processes []. This finding highlights the ability of this compound to modify metal surfaces and potentially influence catalytic reactions.

A: Yes, sodium rhodizonate, when buffered with a tartaric acid/sodium bitartrate solution (pH 2.8), can be used to detect lead. The procedure involves exposing a sample to the lead solution and then treating it with the sodium rhodizonate buffer. The formation of a stable purplish complex indicates the presence of lead. This method has been successfully applied for the rapid determination of lead in surface samples [].

A: Research in the early 20th century showed that this compound, along with citric acid and their sodium salts, demonstrated a significant ability to prevent rickets in rats fed a rachitogenic diet []. The study found this compound to be slightly more effective than tartaric acid in providing protection against rickets development. Furthermore, administering these compounds to rats with existing rickets led to noticeable healing.

A: Yes, this compound can function as a reducing agent in the synthesis of graft copolymers. Specifically, it participates in grafting vinyl monomers onto cellulose or protein fibers []. This method utilizes an aqueous solution containing a ferrous salt, hydrogen peroxide, and this compound. The presence of this compound as a reducing agent enables a high graft polymerization rate while minimizing the formation of undesirable free homopolymers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。